molecular formula C18H18N6S B4613803 7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B4613803
M. Wt: 350.4 g/mol
InChI Key: WAGAFNRBYYUKFD-MHWRWJLKSA-N
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Description

7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C18H18N6S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.13136577 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A key application of this compound is its antibacterial properties. A study by Nayak and Poojary (2020) found that derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, including those with a pyrazole moiety, demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential for these compounds in developing new antibacterial treatments (Nayak & Poojary, 2020).

Antimicrobial Agents

In 2022, Myrko, Chaban, and Matiychuk synthesized new pyrazole-substituted 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and evaluated their antimicrobial activity. They found that some compounds showed pronounced antibacterial activity against Staphylococcus aureus, demonstrating their potential as antimicrobial agents (Myrko, Chaban, & Matiychuk, 2022).

Potential as STAT3 Pathway Inhibitors

Laporte et al. (2016) studied the structure-activity relationship of a 1,2,4-triazolo-[3,4-b]thiadiazine scaffold, including pyrazole groups, for selective STAT3 pathway inhibitors. Their findings indicated these compounds could be a starting point for drug discovery efforts targeting the STAT3 pathway, a significant target in cancer therapy (Laporte et al., 2016).

Antifungal Activity

A 2010 study by Sunil et al. examined the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles. They found that these compounds, including those with a pyrazole core, exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cells. This suggests their potential use as antifungal and anticancer agents (Sunil et al., 2010).

Properties

IUPAC Name

(7E)-7-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-4-23-12(2)15(11-19-23)10-16-17(14-8-6-5-7-9-14)22-24-13(3)20-21-18(24)25-16/h5-11H,4H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGAFNRBYYUKFD-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=NN3C(=NN=C3S2)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=NN3C(=NN=C3S2)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
Reactant of Route 3
7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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